molecular formula C10H13N5O B7019504 N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide

N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide

Cat. No.: B7019504
M. Wt: 219.24 g/mol
InChI Key: SJTDDQHMLPLJPE-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-14(7-8-3-5-11-13-8)10(16)9-4-6-12-15(9)2/h3-6H,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTDDQHMLPLJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)CC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide typically involves the condensation of appropriate precursors. One common method includes the reaction of 1H-pyrazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual pyrazole rings and carboxamide functionality make it a valuable compound for various research and industrial applications .

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